(4,5-Dihydro-1H-imidazol-2-yl)-[4-(4-methoxy-phenylsulfanyl)-phenyl]-amine
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Overview
Description
(4,5-Dihydro-1H-imidazol-2-yl)-[4-(4-methoxy-phenylsulfanyl)-phenyl]-amine is a complex organic compound that features a unique combination of an imidazole ring and a methoxy-phenylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4,5-Dihydro-1H-imidazol-2-yl)-[4-(4-methoxy-phenylsulfanyl)-phenyl]-amine typically involves multi-step organic reactions. One common approach is to start with the preparation of the imidazole ring, followed by the introduction of the methoxy-phenylsulfanyl group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled. The use of continuous flow reactors can also be considered to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(4,5-Dihydro-1H-imidazol-2-yl)-[4-(4-methoxy-phenylsulfanyl)-phenyl]-amine can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and pH, are optimized based on the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
(4,5-Dihydro-1H-imidazol-2-yl)-[4-(4-methoxy-phenylsulfanyl)-phenyl]-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme interactions and as a potential inhibitor of specific biological pathways.
Medicine: The compound has potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: It can be used in the production of advanced materials with unique properties, such as enhanced conductivity or stability.
Mechanism of Action
The mechanism of action of (4,5-Dihydro-1H-imidazol-2-yl)-[4-(4-methoxy-phenylsulfanyl)-phenyl]-amine involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes or receptors, modulating their activity. The methoxy-phenylsulfanyl group can enhance the compound’s binding affinity and specificity, leading to more effective inhibition or activation of the target pathways.
Comparison with Similar Compounds
Similar Compounds
- (4,5-Dihydro-1H-imidazol-2-yl)-[4-(4-hydroxy-phenylsulfanyl)-phenyl]-amine
- (4,5-Dihydro-1H-imidazol-2-yl)-[4-(4-chloro-phenylsulfanyl)-phenyl]-amine
Uniqueness
Compared to similar compounds, (4,5-Dihydro-1H-imidazol-2-yl)-[4-(4-methoxy-phenylsulfanyl)-phenyl]-amine offers unique properties due to the presence of the methoxy group. This group can enhance the compound’s solubility and reactivity, making it more versatile for various applications.
Properties
CAS No. |
677343-08-7 |
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Molecular Formula |
C16H17N3OS |
Molecular Weight |
299.4 g/mol |
IUPAC Name |
N-[4-(4-methoxyphenyl)sulfanylphenyl]-4,5-dihydro-1H-imidazol-2-amine |
InChI |
InChI=1S/C16H17N3OS/c1-20-13-4-8-15(9-5-13)21-14-6-2-12(3-7-14)19-16-17-10-11-18-16/h2-9H,10-11H2,1H3,(H2,17,18,19) |
InChI Key |
UOOXLFWNTJCBFC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)SC2=CC=C(C=C2)NC3=NCCN3 |
Origin of Product |
United States |
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